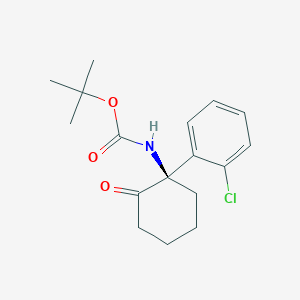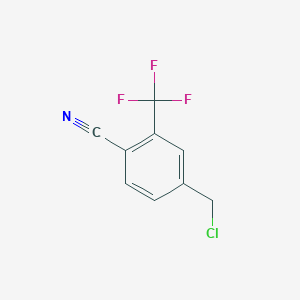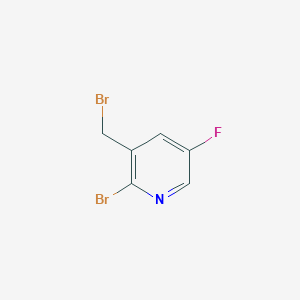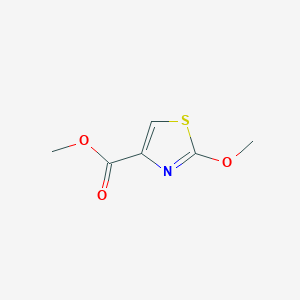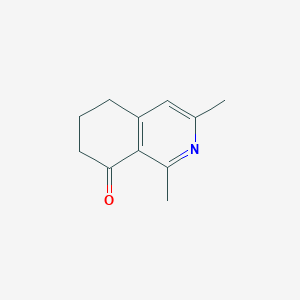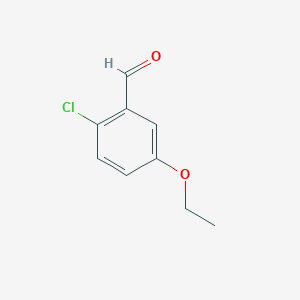
2-Chloro-5-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an ethoxy group at the fifth position. This compound is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-5-ethoxybenzoic acid.
Reduction: It can be reduced to form 2-chloro-5-ethoxybenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Chloro-5-ethoxybenzoic acid.
Reduction: 2-Chloro-5-ethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of 2-Chloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and the pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-methoxybenzaldehyde
- 2-Chloro-4-ethoxybenzaldehyde
- 2-Chloro-5-bromobenzaldehyde
Comparison: 2-Chloro-5-ethoxybenzaldehyde is unique due to the presence of both a chlorine atom and an ethoxy group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds. For example, the ethoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity in substitution reactions .
Propriétés
Formule moléculaire |
C9H9ClO2 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-chloro-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 |
Clé InChI |
UFJPYOLDGZWZDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


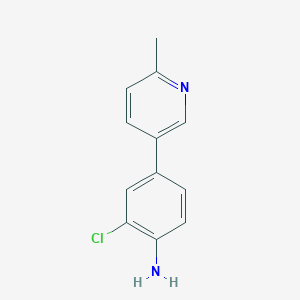
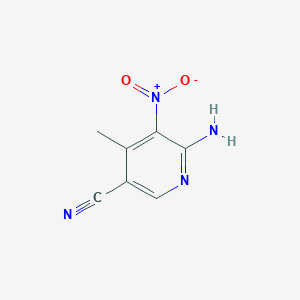

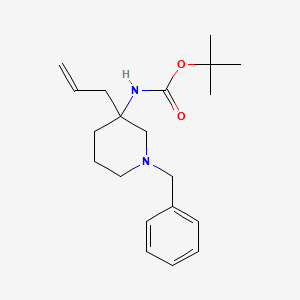
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-pyrazol-1-ylpyrimidine](/img/structure/B13893368.png)
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
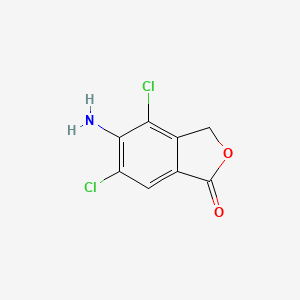
![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)
